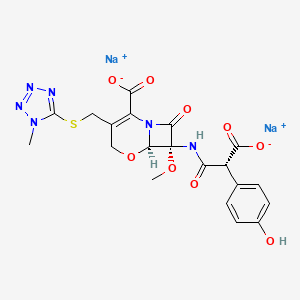

Moxalactam-Dinatriumsalz

Übersicht

Beschreibung

Moxalactam-Disodium: ist ein semisynthetisches Beta-Lactam-Antibiotikum, das zur Klasse der Oxacepheme gehört. Es ist bekannt für seine breite antibakterielle Wirkung und ist wirksam gegen sowohl grampositive als auch gramnegative Bakterien. Moxalactam-Disodium wird vor allem zur Behandlung von Infektionen der Atemwege, Harnwegsinfektionen, Infektionen der Bauchhöhle und Sepsis eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Moxalactam-Disodium wird durch eine Reihe chemischer Reaktionen synthetisiert, ausgehend von 6-Aminopenicillansäure. Der Prozess umfasst mehrere Schritte, darunter Chlorierung, Substitution mit Propargylalkohol, partielle Reduktion, Epoxidierung und Öffnung des Epoxidrings. Die letzten Stufen beinhalten Oxidation, Ozonolyse und intramolekulare Wittig-Reaktion .

Industrielle Produktionsmethoden: Die industrielle Produktion von Moxalactam-Disodium beinhaltet eine großtechnische Synthese unter Verwendung der gleichen chemischen Wege wie in der Laborsynthese, die jedoch für höhere Ausbeuten und Reinheit optimiert ist. Der Prozess beinhaltet strenge Qualitätskontrollen, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .

Chemische Reaktionsanalyse

Arten von Reaktionen: Moxalactam-Disodium unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nucleophile unter basischen oder sauren Bedingungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zur Bildung von Carbonsäuren führen, während Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Moxalactam-Disodium hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung von Beta-Lactam-Antibiotika und deren Interaktionen mit bakteriellen Enzymen verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf die Synthese der bakteriellen Zellwand und Resistenzmechanismen.

Medizin: Wird in klinischen Studien eingesetzt, um seine Wirksamkeit und Sicherheit bei der Behandlung verschiedener bakterieller Infektionen zu beurteilen.

Industrie: Wird bei der Entwicklung neuer Antibiotika und als Standard für die Qualitätskontrolle in der pharmazeutischen Herstellung eingesetzt

Wirkmechanismus

Moxalactam-Disodium übt seine antibakterielle Wirkung aus, indem es die Synthese bakterieller Zellwände hemmt. Es zielt speziell auf Penicillin-bindende Proteine (PBPs) ab, die essentiellen Enzyme sind, die die Vernetzung der Peptidoglycanschicht katalysieren, einem kritischen Bestandteil der bakteriellen Zellwand. Durch die Bindung an diese PBPs stört Moxalactam-Disodium die letzten Schritte der Zellwandmontage, was zur Bildung schwacher und instabiler Zellwände führt. Dies führt zu osmotischer Instabilität, wodurch die Bakterienzellen anschwellen und schließlich platzen (Lyse), da sie nicht in der Lage sind, die Integrität der Zelle aufrechtzuerhalten .

Wirkmechanismus

- Moxalactam disodium, also known as latamoxef , belongs to the oxacephem class of antibiotics. It is structurally related to cephalosporins but has an oxygen atom instead of a sulfur atom in its core structure .

- PBPs play a crucial role in bacterial cell wall synthesis. By acylating the PBP, moxalactam inhibits the formation of cross-links between linear peptidoglycan strands, thereby disrupting the final stage of bacterial cell wall assembly .

- This inactivation of the enzyme prevents the formation of cross-links between peptidoglycan strands, ultimately inhibiting cell wall synthesis .

Target of Action

Mode of Action

Result of Action

Biochemische Analyse

Biochemical Properties

Moxalactam disodium plays a crucial role in inhibiting bacterial cell wall synthesis. It specifically targets penicillin-binding proteins (PBPs), which are essential enzymes that catalyze the cross-linking of the peptidoglycan layer, a critical component of the bacterial cell wall. By binding to these PBPs, moxalactam disodium disrupts the final stages of cell wall assembly, leading to the formation of weak and unstable cell walls . This disruption results in osmotic instability, causing bacterial cells to swell and eventually burst due to the inability to maintain cellular integrity .

Cellular Effects

Moxalactam disodium exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell wall synthesis, which is vital for bacterial survival. This inhibition leads to cell lysis and death in susceptible bacterial strains. Additionally, moxalactam disodium has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by disrupting the integrity of the bacterial cell wall . The compound’s broad-spectrum activity makes it effective against a variety of pathogens, including those responsible for respiratory tract infections, urinary tract infections, intra-abdominal infections, and septicemia .

Molecular Mechanism

At the molecular level, moxalactam disodium exerts its effects by binding to penicillin-binding proteins (PBPs) and inhibiting their activity. This binding prevents the cross-linking of peptidoglycan chains, which is essential for maintaining the structural integrity of the bacterial cell wall . The inhibition of PBPs leads to the accumulation of peptidoglycan precursors, resulting in cell wall weakening and eventual cell lysis. Moxalactam disodium is also resistant to hydrolysis by beta-lactamases, enzymes produced by some bacteria to inactivate beta-lactam antibiotics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of moxalactam disodium have been observed to change over time. The compound is stable under various conditions, but its efficacy can be influenced by factors such as pH, temperature, and the presence of other substances. Studies have shown that moxalactam disodium maintains its antibacterial activity over extended periods, with minimal degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating sustained antibacterial activity and low toxicity .

Dosage Effects in Animal Models

The effects of moxalactam disodium vary with different dosages in animal models. Studies have demonstrated that higher doses of the compound result in increased antibacterial activity, but also a higher incidence of adverse effects. In rats, dogs, and monkeys, dosages ranging from 100 to 3,500 mg/kg per day have been studied, with treatment-related effects including soft stool, cecal dilatation, and slight anemia at higher dosages . These effects were reversible and less severe than those caused by other beta-lactam antibiotics .

Metabolic Pathways

Moxalactam disodium is primarily excreted unchanged through the kidneys, with minimal metabolism occurring in the body . The compound is eliminated via glomerular filtration, and its serum half-life is prolonged in individuals with impaired renal function . No active metabolites of moxalactam disodium have been detected in plasma or urine, indicating that the parent compound is responsible for its antibacterial activity .

Transport and Distribution

Moxalactam disodium is transported and distributed within cells and tissues primarily through the bloodstream. After intravenous administration, the compound rapidly reaches therapeutic levels in the serum and is distributed to various tissues, including bile and sputum . The compound’s distribution is influenced by its protein binding capacity, which ranges from 35% to 50% . Moxalactam disodium is also capable of penetrating into infected sites, such as subcutaneous abscesses, where it maintains its antibacterial activity .

Subcellular Localization

The subcellular localization of moxalactam disodium is primarily within the bacterial cell wall, where it exerts its antibacterial effects. The compound targets penicillin-binding proteins located in the cell membrane, leading to the inhibition of cell wall synthesis . Moxalactam disodium does not undergo significant post-translational modifications or targeting signals, as its primary mode of action is through direct interaction with bacterial cell wall components .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Moxalactam Disodium is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The process involves several steps, including chlorination, displacement with propargyl alcohol, partial reduction, epoxidation, and opening of the epoxide ring. The final stages involve oxidation, ozonolysis, and intramolecular Wittig reaction .

Industrial Production Methods: Industrial production of Moxalactam Disodium involves large-scale synthesis using the same chemical routes as in laboratory synthesis but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Moxalactam Disodium undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Cefotaxim: Ein weiteres Beta-Lactam-Antibiotikum mit einem ähnlichen Wirkmechanismus, aber unterschiedlichem Wirkungsspektrum.

Cefoperazon: Bekannt für seine Aktivität gegen Pseudomonas aeruginosa, gegen das Moxalactam-Disodium nur mäßig wirksam ist.

Ceftriaxon: Ein Cephalosporin der dritten Generation mit einer längeren Halbwertszeit im Vergleich zu Moxalactam-Disodium

Einzigartigkeit: Moxalactam-Disodium ist einzigartig aufgrund seiner strukturellen Modifikation, bei der das Schwefelatom im Cephalosporinkern durch ein Sauerstoffatom ersetzt wird. Dieser Austausch führt zu einer größeren antibakteriellen Aktivität und Stabilität gegenüber Beta-Lactamasen im Vergleich zu seinen Cephalosporin-Analoga .

Eigenschaften

CAS-Nummer |

64953-12-4 |

|---|---|

Molekularformel |

C20H18N6Na2O9S |

Molekulargewicht |

564.4 g/mol |

IUPAC-Name |

disodium;(7R)-7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C20H20N6O9S.2Na/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9;;/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32);;/q;2*+1/p-2/t12?,18?,20-;;/m0../s1 |

InChI-Schlüssel |

GRIXGZQULWMCLU-PJDRSYKOSA-L |

SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+] |

Isomerische SMILES |

CN1C(=NN=N1)SCC2=C(N3C([C@@](C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+] |

Kanonische SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+] |

Aussehen |

Solid powder |

Key on ui other cas no. |

64953-12-4 |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1 Oxacephalosporin 1-Oxacephalosporin 6059 S 6059-S 6059S Disodium Latamoxef Disodium Moxalactam Disodium, Moxalactam Festamoxin Lamoxactam Latamoxef Latamoxef, Disodium Lilly 127935 Ly 127935 Ly-127935 Ly127935 Moxalactam Moxalactam Disodium Moxalactam, Disodium S 6059 S-6059 S6059 Shiomarin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

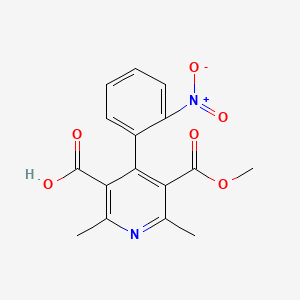

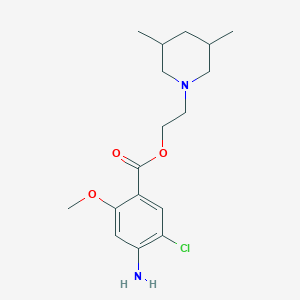

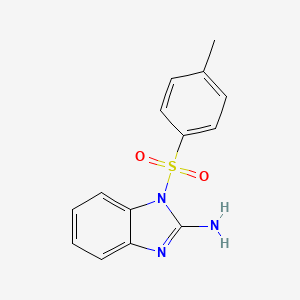

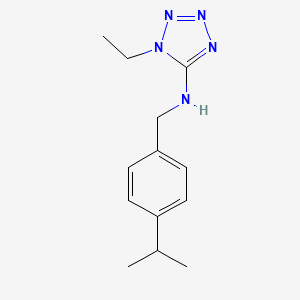

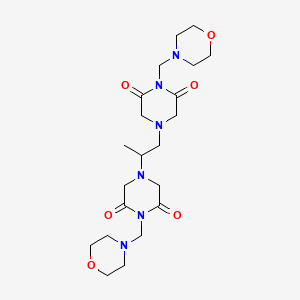

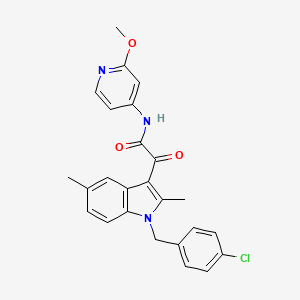

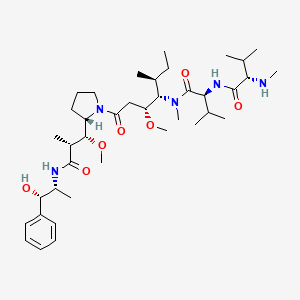

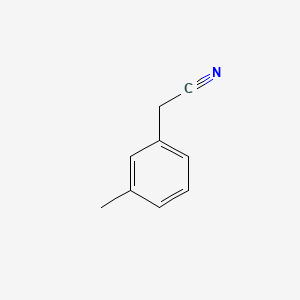

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-hydroxy-2,2,4,6-tetramethyl-1,3-dihydroinden-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B1677337.png)

![[1-(4-Methoxyphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone](/img/structure/B1677342.png)

![Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate](/img/structure/B1677352.png)